3,4-dihydro-1H-2-benzopyran-8-carboxylic acid
Description
Properties
IUPAC Name |
3,4-dihydro-1H-isochromene-8-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)8-3-1-2-7-4-5-13-6-9(7)8/h1-3H,4-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRUZSXNSHVGTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933704-11-1 | |
| Record name | 3,4-dihydro-1H-2-benzopyran-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Solubility profile of 3,4-dihydro-1H-2-benzopyran-8-carboxylic acid in organic solvents
An In-depth Technical Guide to the Solubility Profile of 3,4-dihydro-1H-2-benzopyran-8-carboxylic Acid in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical determinant of its processability, formulation, and ultimate bioavailability. This guide provides a comprehensive framework for characterizing the solubility profile of 3,4-dihydro-1H-2-benzopyran-8-carboxylic acid, a novel heterocyclic carboxylic acid. In the absence of extensive empirical data for this specific molecule, this document serves as a methodological whitepaper, detailing both the experimental determination and theoretical prediction of its solubility. We will explore the foundational principles of solubility, provide a robust, field-proven protocol for thermodynamic solubility measurement via the shake-flask method, and introduce the application of Hansen Solubility Parameters (HSP) for rational solvent selection and prediction. This guide is designed to empower researchers to generate reliable and reproducible solubility data, thereby accelerating drug development timelines.
Introduction: The Central Role of Solubility
In pharmaceutical sciences, solubility is not merely a physical property; it is a cornerstone of drug efficacy and manufacturability. Poor solubility can lead to a cascade of developmental challenges, including low bioavailability, unpredictable in vitro results, and difficulties in purification and formulation.[1] Understanding the solubility of a new chemical entity (NCE) like 3,4-dihydro-1H-2-benzopyran-8-carboxylic acid in a range of organic solvents is therefore a non-negotiable step in its journey from the laboratory to the clinic. This guide will provide the necessary tools to systematically build this critical solubility profile.
Physicochemical Characterization of the Solute
Before embarking on experimental measurements, a thorough understanding of the solute's intrinsic properties is essential. These properties govern its intermolecular interactions and, by extension, its solubility behavior.
3,4-dihydro-1H-2-benzopyran-8-carboxylic acid is a molecule of interest with the following computed properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₃ | PubChem[2] |
| Molecular Weight | 178.18 g/mol | PubChem[2] |
| XLogP3 | 1.8 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |
| Topological Polar Surface Area | 46.5 Ų | PubChem[3] |
Table 1: Computed Physicochemical Properties.
The presence of a carboxylic acid group confers the ability to act as a hydrogen bond donor and acceptor, suggesting that polar, protic solvents may be effective.[4] The XLogP3 value of 1.8 indicates a moderate lipophilicity, suggesting that the molecule will have appreciable solubility in a range of organic solvents, but its polarity will also play a significant role.
Foundational Concepts: Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between two key types of solubility measurements.[5]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature when the system is at equilibrium.[5] It is a path-independent, intrinsic property of the compound in its most stable solid form. The shake-flask method is the gold standard for determining thermodynamic solubility.[5]
-
Kinetic Solubility: This value is often generated in high-throughput screening settings where a concentrated stock solution of the compound (typically in DMSO) is diluted into an aqueous or organic medium.[6][7] It measures the concentration at which the compound precipitates out of solution under these specific, non-equilibrium conditions.[6] Kinetic solubility is path-dependent and often higher than thermodynamic solubility because it can result in metastable, supersaturated solutions.[8][9]
For robust process development and formulation, thermodynamic solubility is the more critical parameter , and it will be the focus of our experimental protocol.
Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility
The shake-flask method remains the definitive technique for determining equilibrium solubility.[5][10] Its robustness lies in its simple premise: allowing excess solid to equilibrate with a solvent over a sufficient period to ensure saturation is reached.
Causality Behind Experimental Choices
-
Excess Solid: The addition of an excess of the solid API ensures that the solvent becomes fully saturated and that an equilibrium between the dissolved and undissolved states is established.
-
Equilibration Time: Ample time (typically 24-72 hours) is necessary to ensure that the dissolution process has reached a true equilibrium.[5] For some compounds, this may also allow for any potential solution-mediated phase transformations to the most stable polymorphic form.[8]
-
Temperature Control: Solubility is temperature-dependent. Maintaining a constant and defined temperature (e.g., 25 °C or 37 °C) is critical for reproducibility.
-
Agitation: Continuous agitation ensures that the entire volume of the solvent is exposed to the solid, preventing concentration gradients and facilitating the dissolution process.[10]
-
Phase Separation: After equilibration, it is imperative to separate the undissolved solid from the saturated solution without disturbing the equilibrium. Centrifugation followed by filtration of the supernatant is the most reliable method.[5]
Step-by-Step Methodology
-
Preparation:
-
Add a pre-weighed excess amount of solid 3,4-dihydro-1H-2-benzopyran-8-carboxylic acid to several glass vials (e.g., 5-10 mg per vial, in triplicate for each solvent). Using glass minimizes potential adsorption to plastic surfaces.
-
Pipette a precise volume (e.g., 1 mL) of the desired organic solvent into each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a stirring plate within a temperature-controlled incubator (e.g., 25 °C).
-
Agitate the samples for a predetermined period (a 24-hour time point is standard, with a 48- or 72-hour point recommended to confirm equilibrium has been reached).[1]
-
-
Sample Collection & Phase Separation:
-
Remove the vials from the shaker. Allow them to stand for a short period (e.g., 30 minutes) to let the bulk of the solid settle.
-
Withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial for analysis. This step is critical to remove any remaining fine particulates. Self-validation check: Ensure the filter material does not adsorb the solute by running a known concentration standard through it and checking for recovery.
-
-
Quantification:
Caption: Thermodynamic Solubility Workflow via Shake-Flask Method.
Analytical Quantification by HPLC-UV
High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for quantifying the concentration of a dissolved API.[13]
-
Method Development: A suitable reverse-phase HPLC method should be developed. Key parameters to optimize include the column, mobile phase composition (e.g., acetonitrile/water with a formic acid modifier to ensure the carboxylic acid is protonated), flow rate, and injection volume.
-
Calibration: A calibration curve must be prepared using standards of known concentrations of 3,4-dihydro-1H-2-benzopyran-8-carboxylic acid in the same solvent used for the solubility test. The curve should cover the expected solubility range and demonstrate linearity (R² > 0.99).
-
Sample Analysis: The filtered supernatant from the shake-flask experiment is diluted to fall within the linear range of the calibration curve. The concentration is then determined by comparing its peak area to the calibration curve.[10]
Theoretical Prediction: Hansen Solubility Parameters (HSP)
While experimental determination is the gold standard, theoretical models can provide invaluable predictive insights, guiding solvent selection and reducing experimental workload.[14] The Hansen Solubility Parameter (HSP) model is particularly powerful.[15] It is based on the principle that "like dissolves like," where the total cohesive energy of a substance is divided into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Every chemical, including our target molecule and various solvents, can be assigned a unique set of these three parameters.[16] The "distance" (Ra) between the HSP coordinates of a solute and a solvent in this 3D space can be calculated. A smaller distance implies greater affinity and higher solubility.[17]
Caption: Conceptual Hansen Solubility Sphere for Solvent Selection.
Application Workflow:
-
Determine Solute HSP: The HSP of 3,4-dihydro-1H-2-benzopyran-8-carboxylic acid can be calculated using group contribution methods available in specialized software (e.g., HSPiP).
-
Screen Solvents: A list of common organic solvents with known HSP values is consulted.
-
Calculate HSP Distance (Ra): The distance between the solute and each potential solvent is calculated.
-
Rank Solvents: Solvents are ranked from lowest to highest Ra. Those with the smallest Ra are predicted to be the best solvents. This provides a rational basis for selecting which solvents to test experimentally using the shake-flask method.
Data Presentation and Interpretation
All experimentally determined solubility data should be meticulously recorded and presented in a clear, tabular format for easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Acetone | 25 | Experimental Value | Calculated Value |
| Ethyl Acetate | 25 | Experimental Value | Calculated Value |
| Toluene | 25 | Experimental Value | Calculated Value |
| Dichloromethane | 25 | Experimental Value | Calculated Value |
| ...other solvents | 25 | ... | ... |
Table 2: Template for Recording Thermodynamic Solubility Data.
This systematic approach, combining theoretical prediction with robust experimental validation, will yield a comprehensive and reliable solubility profile for 3,4-dihydro-1H-2-benzopyran-8-carboxylic acid, critically informing its future development.
References
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
-
Saur, K. M., Fridley, N. A., Gausmann, M., & Jupke, A. (2025). Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. Annual Review of Chemical and Biomolecular Engineering, 16. [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]
-
Burke, J. (1984). Solubility Parameters: Theory and Application. The Oakland Museum of California. [Link]
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]
-
Abolghassemi Fakhree, M. A., & Ahmadi-Roudbari, M. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. [Link]
-
Lokey Lab Protocols. (2017). Shake Flask logK. [Link]
-
Saur, K. M., et al. (2026). Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. JuSER. [Link]
-
North, A. L., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]
-
Oprisiu, I., & Engkvist, O. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. [Link]
-
Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
-
Saur, K. M., et al. (2025). Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. Annual Reviews. [Link]
-
Hansen Solubility Parameters. (n.d.). Welcome to the official site of HSP and HSPiP. Retrieved from [Link]
-
Pan, L., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3076-3082. [Link]
-
North, A. L., et al. (2026). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. [Link]
-
Schoff, C. K. (2018). Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. [Link]
-
PubChemLite. (n.d.). 3,4-dihydro-1h-2-benzopyran-8-carboxylic acid. Retrieved from [Link]
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
Osorio-Macías, M., et al. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. MDPI. [Link]
-
Kumar, A. (2025). Comparative Study of UV And HPLC Methods for Estimation of Drug. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 3,4-Dihydro-2H-1-benzopyran-8-carboxylic acid. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3,4-dihydro-1H-2-benzopyran-1-carboxylic acid. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-2-Benzopyran-7-carboxylic acid, 3,4-dihydro-8-hydroxy-3-methyl-1-oxo-, (S)-. PubChem. Retrieved from [Link]
-
Agilent. (n.d.). Ultra-fast Solubility Sample Analysis using SPE-TOF. [Link]
-
Jain, C. R., & Patil, R. D. (2026). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. International Journal of Pharmaceutical Sciences and Research. [Link]
-
National Center for Biotechnology Information. (n.d.). 3,4-Dihydro-6,8-dihydroxy-3,4,5-trimethyl-1H-2-benzopyran-7-carboxylic acid. PubChem. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2H-1-Benzopyran, 3,4-dihydro-. Retrieved from [Link]
-
LibreTexts. (n.d.). 25.2 Physical Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]
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Pharmacophore analysis of the 3,4-dihydro-1H-2-benzopyran scaffold
The Isochroman Vector: Pharmacophore Mapping of the 3,4-dihydro-1H-2-benzopyran Scaffold
Executive Summary
The 3,4-dihydro-1H-2-benzopyran (isochroman) scaffold represents a privileged bicyclic ether distinct from its ubiquitous isomer, the chroman (3,4-dihydro-2H-1-benzopyran).[1] While chromans are widely recognized in tocopherols and flavonoids, the isochroman core offers a unique electrostatic and steric vector profile utilized in conformationally restricted catecholamine analogs, antipsychotics, and novel anticancer agents. This guide dissects the isochroman pharmacophore, providing a rigorous analysis of its electronic landscape, conformational bias, and synthetic accessibility for rational drug design.
Structural Anatomy & Electronic Landscape
To effectively map the pharmacophore, we must first define the scaffold's rigid and flexible domains. The isochroman system consists of a benzene ring fused to a tetrahydropyran ring. Unlike tetralin (carbocyclic) or chroman (oxygen at position 1 relative to the fusion), isochroman places the oxygen atom at position 2.
Key Structural Features:
-
The Benzylic Ether (O2): This is the scaffold's primary Hydrogen Bond Acceptor (HBA). Its position creates a specific dipole vector distinct from chromans.[1]
-
The Aromatic Core (Ar): Provides
- stacking interactions and hydrophobic bulk.[1] -
The C1 "Hinge": The carbon between the aromatic ring and the ether oxygen. Substituents here (C1-substituted isochromans) are critical for locking the conformation of pendant groups, often mimicking the
-carbon of biogenic amines.
Electronic Distribution Table
| Position | Atom Type | Hybridization | Pharmacophoric Role | Interaction Type |
| Ar (C5-C8) | Carbon | Hydrophobic / Aromatic | ||
| O2 | Oxygen | H-Bond Acceptor | Dipole-Dipole, H-Bonding (Lone Pair) | |
| C1 | Carbon | Linker / Stereocenter | Steric occlusion, Vector orientation | |
| C3/C4 | Carbon | Aliphatic Ring | Hydrophobic contouring, Ring pucker control |
Conformational Analysis & Pharmacophore Features[2][3]
The biological activity of isochroman derivatives is governed by the puckering of the dihydropyran ring.[2] Quantum chemical calculations (DFT level) typically reveal that the twisted half-chair is the global minimum, though this barrier is low (approx. 2-3 kcal/mol), allowing the ring to flip in response to receptor binding pockets.
The GPCR "Bioactive" Pharmacophore
In the context of Dopaminergic (D1/D2) and Adrenergic ligands, the isochroman scaffold serves as a semi-rigid template to hold an amine functionality in a specific spatial relationship with the aromatic ring.
Pharmacophore Map Definition:
-
Feature F2 (Cationic Headgroup): Usually an exocyclic amine attached at C1 (e.g., 1-aminomethyl-isochroman).[1]
-
Feature F3 (HBA): The O2 ether oxygen.
-
Distance Constraint (
): Distance between Ar-Centroid and Nitrogen. In bioactive conformations, this mimics the trans-rotamer of dopamine ( Å).
Expert Insight: The "Isochroman Advantage" over tetralin lies in the O2 atom. In certain binding pockets, this oxygen accepts a hydrogen bond from a serine or threonine residue (e.g., Ser in TM5 of GPCRs), enhancing affinity by 10-100 fold compared to the carbocyclic analog.
Diagram: Pharmacophore Interaction Logic
The following diagram illustrates the logical flow of pharmacophore feature extraction for this scaffold.
Caption: Logical mapping of isochroman structural features to specific biological interaction modes.
Computational Protocol: Ligand-Based Pharmacophore Generation
When the crystal structure of the target is unknown, or when exploring off-target effects, a Ligand-Based Pharmacophore (LBP) model is the standard. Below is a validated protocol for isochroman derivatives.
Protocol: 3D-QSAR/Pharmacophore Generation
-
Dataset Curation:
-
Select 15-20 active isochroman derivatives (e.g., from literature on D1 agonists or PKS13 inhibitors).[1]
-
Select 5-10 inactive analogs (structurally similar but biologically inert) to define exclusion volumes.
-
-
Conformational Search (Critical Step):
-
Tool: MOE (Chemical Computing Group) or Schrödinger MacroModel.[1]
-
Method: Stochastic search (Monte Carlo) or Systematic search.[1]
-
Force Field: MMFF94x (handles ether oxygen electrostatics well).[1]
-
Energy Window: Retain conformers within 5 kcal/mol of the global minimum.
-
Note: Pay special attention to the C1-substituent orientation (axial vs. equatorial).[1]
-
-
Molecular Alignment:
-
Align low-energy conformers based on the rigid benzene ring and the O2 atom.
-
Do not align flexibly on the side chains initially.
-
-
Feature Extraction:
-
Model Validation:
-
Generate a Receiver Operating Characteristic (ROC) curve.
-
Calculate the Enrichment Factor (EF) at 1% of the database. A valid model should have EF > 10.[1]
-
Synthetic Accessibility & Chemical Space[1][7]
To validate the pharmacophore model, one must synthesize analogs. The Oxa-Pictet-Spengler (OPS) reaction is the most robust method for constructing the isochroman core, allowing for modular introduction of substituents at C1.
Synthetic Workflow: The Oxa-Pictet-Spengler Route
This reaction condenses a
Step-by-Step Protocol:
-
Reagents: 2-phenylethanol derivative (1.0 eq), Aldehyde (1.1 eq).
-
Catalyst:
-Toluenesulfonic acid (pTSA) or Bronsted acidic ionic liquids.[1] -
Solvent: Dichloromethane (DCM) or Toluene.[1]
-
Conditions: Reflux (Dean-Stark trap for water removal) or microwave irradiation (80°C, 20 min).
-
Mechanism: Formation of an oxocarbenium ion intermediate followed by Friedel-Crafts cyclization.[1]
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Diagram: Synthetic Pathway
Caption: The Oxa-Pictet-Spengler reaction pathway for rapid assembly of the isochroman scaffold.
References
-
Conformational Analysis of Isochroman: Comparison of isochroman and chroman conformational preferences using quantum chemical calculations. BenchChem Technical Guide.
-
Adrenergic Activity of Isochroman Derivatives: Synthesis, conformational analysis, and adrenergic activity of isochroman derivatives. National Institutes of Health (PubMed).
-
Synthesis via Oxa-Pictet-Spengler: Synthesis of functionalised isochromans: epoxides as aldehyde surrogates. Chemical Science (via NCBI).
-
Isochroman vs. Chroman Nomenclature & Activity: 3,4-Dihydro-1H-2-benzopyran-1-ol Structure and Properties. PubChem.
-
Anticancer Benzopyran Derivatives: Recent advances in the structures and bioactivities of benzopyrans. Frontiers in Microbiology.
Sources
Methodological & Application
Application Note: Optimized Amide Coupling Protocols for 3,4-Dihydro-1H-2-benzopyran-8-carboxylic Acid
This Application Note is structured to provide actionable, high-precision protocols for the amide coupling of 3,4-dihydro-1H-2-benzopyran-8-carboxylic acid . The content is designed for medicinal chemists and process development scientists, focusing on overcoming the specific steric and electronic challenges presented by this scaffold.
Introduction & Structural Analysis
The 3,4-dihydro-1H-2-benzopyran-8-carboxylic acid (also known as isochroman-8-carboxylic acid) represents a privileged scaffold in drug discovery, particularly for GPCR modulators and kinase inhibitors.[1] However, derivatization at the C8 position presents a distinct synthetic challenge often underestimated in standard library synthesis.
The "Ortho-Peri" Challenge
Unlike simple benzoic acids, the C8-carboxylic acid is situated ortho to the C1-methylene of the fused dihydropyran ring.
-
Steric Rigidity: The fused ring system locks the C1-methylene in a fixed conformation, creating a permanent steric wall that impedes the approach of nucleophiles (amines).
-
Electronic Deactivation: The C1-position is a benzylic ether. While the oxygen at C2 is electron-donating, its effect is insulated by the C1 methylene, leaving the C8-acid electronically similar to a 2-alkylbenzoic acid—moderately unreactive.
Implication: Standard EDC/HOBt protocols often fail or result in stalled conversion (20–40%). Successful coupling requires reagents that generate highly active esters (e.g., O-At) or highly electrophilic intermediates (e.g., acid chlorides, mixed anhydrides).[1]
Decision Matrix: Selecting the Right Protocol
Use the following logic flow to select the optimal coupling strategy based on your specific amine partner.
Figure 1: Strategic decision tree for coupling reagent selection based on amine nucleophilicity and scale.
Detailed Experimental Protocols
Method A: The "Gold Standard" (HATU/HOAt)
Best For: Discovery chemistry, library synthesis, aliphatic amines. Mechanism: HATU generates the O-At (7-azabenzotriazole) active ester.[1] The pyridine nitrogen in the leaving group provides a "neighboring group effect," accelerating the amine attack—crucial for the sterically hindered C8 position.
Reagents:
-
Acid: 3,4-dihydro-1H-2-benzopyran-8-carboxylic acid (1.0 equiv)
-
Coupling Agent: HATU (1.2 – 1.5 equiv)
-
Base: DIPEA (Hunig’s Base) (3.0 equiv)
-
Solvent: DMF (Anhydrous)
Protocol:
-
Dissolution: In a dried vial, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 15 minutes .
-
Note: The solution should turn yellow/orange. This pre-activation step is critical to form the active ester before the amine encounters the steric bulk.
-
-
Coupling: Add the amine (1.1 – 1.2 equiv).
-
Reaction: Stir at RT for 4–16 hours.
-
QC Check: If LCMS shows incomplete conversion after 4h, heat to 50°C.
-
-
Workup: Dilute with EtOAc, wash with sat.[1] NaHCO₃ (x2), water (x1), and brine (x1). Dry over Na₂SO₄.
Method B: Scalable & Green (T3P - Propylphosphonic Anhydride)
Best For: Process scale (>10g), weak amines, easy purification (water-soluble byproducts).[1] Why: T3P has low toxicity and drives the reaction by releasing a cyclic phosphonate byproduct. It is less prone to explosive hazards than HOBt derivatives.
Reagents:
-
Acid: 1.0 equiv
-
Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: Pyridine (3.0 – 5.0 equiv) or NMM (N-methylmorpholine)
-
Solvent: EtOAc or 2-MeTHF
Protocol:
-
Charge: Combine acid (1.0 equiv) and amine (1.1 equiv) in EtOAc (concentration 0.2 – 0.5 M).
-
Base Addition: Add Pyridine (4.0 equiv).[1] Cool to 0°C if the amine is valuable/volatile; otherwise, start at RT.
-
T3P Addition: Add T3P solution dropwise over 5 minutes.
-
Reaction: Allow to warm to RT and stir for 12–24 hours.
-
Optimization: For the hindered C8 acid, heating to 60°C in EtOAc is often required to push conversion >90%.
-
-
Workup: Wash the organic phase with water, 1N HCl (to remove pyridine), sat. NaHCO₃, and brine.
Method C: The "Reactive Hammer" (Acid Chloride via Ghosez's Reagent)
Best For: Electron-deficient anilines, highly hindered amines, or when HATU fails.[1] Why: Converts the hindered acid into an acid chloride (or imidoyl chloride intermediate) which is significantly more electrophilic than an active ester. Ghosez's reagent is neutral and milder than Thionyl Chloride.
Reagents:
-
Acid: 1.0 equiv
-
Reagent: Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) (1.2 equiv)
-
Base: TEA or DIPEA (2.0 equiv)
-
Solvent: DCM or CHCl₃ (Anhydrous)
Protocol:
-
Activation: Dissolve acid (1.0 equiv) in dry DCM. Add Ghosez's Reagent (1.2 equiv) dropwise at RT.
-
Monitoring: Stir for 1–2 hours.
-
Validation: Aliquot a small sample into MeOH. If reaction is complete, LCMS will show the Methyl Ester (mass +14 vs acid). If Acid remains, stir longer.
-
-
Coupling: Once activation is complete, add the amine (1.1 equiv) and Base (2.0 equiv).
-
Reaction: Stir at RT for 2–6 hours.
-
Workup: Standard aqueous extraction.
Analytical Data & Troubleshooting
Expected Data Profile
-
1H NMR (DMSO-d6): The amide NH usually appears between 8.0–10.0 ppm.
-
Key Diagnostic: Look for the shift in the C1-methylene protons (approx 4.5–5.0 ppm). Upon amide formation, the anisotropic effect of the carbonyl often shifts these protons slightly downfield compared to the acid precursor.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion (<30%) | Steric shielding of C8 carboxylate.[1] | Switch from Method A to Method C (Acid Chloride). Heat to 60°C. |
| Formation of Anhydride | Excess activation reagent reacting with unreacted acid.[1] | Ensure full pre-activation (15-30 min) before adding amine. Use slight excess of amine. |
| Product is "Stuck" in DMF | High polarity of the amide. | Use Method B (T3P in EtOAc) to avoid DMF. Or perform aqueous crash-out (add water to DMF). |
| Epimerization (if amine is chiral) | Over-activation (Oxazolone formation).[1] | Use Method B (T3P) at 0°C. T3P is known for lowest epimerization rates [1]. |
Mechanistic Visualization
The following diagram illustrates the activation pathway using HATU, highlighting the stabilization provided by the HOAt leaving group which is critical for this specific substrate.
Figure 2: HATU activation pathway.[1] The HOAt intermediate minimizes steric repulsion during amine approach.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3][4] Organic Process Research & Development, 20(2), 140–177. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A New Reagent for the Preparation of Acid Chlorides. Angewandte Chemie International Edition, 8(6), 454-455. Link
-
PubChem Compound Summary. (2023). 3,4-dihydro-2H-chromene-8-carboxylic acid (CID 12701138). Link
Sources
- 1. 3,4-Dihydro-2H-1-benzopyran-8-carboxylic acid | C10H10O3 | CID 12701138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. hepatochem.com [hepatochem.com]
- 4. CN108148032B - Preparation method and application of 3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid compound - Google Patents [patents.google.com]
Troubleshooting & Optimization
Solving solubility issues with 3,4-dihydro-1H-2-benzopyran-8-carboxylic acid
Technical Support Center: 3,4-dihydro-1H-2-benzopyran-8-carboxylic acid
Welcome to the technical support guide for 3,4-dihydro-1H-2-benzopyran-8-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are encountering solubility issues with this compound. As a scientist with extensive experience in physical chemistry and formulation, I will guide you through the underlying principles and provide practical, step-by-step protocols to overcome these common hurdles. Our approach is not just to provide solutions, but to empower you with the causal understanding behind each technique.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Understanding the Core Problem
Q1: Why is 3,4-dihydro-1H-2-benzopyran-8-carboxylic acid poorly soluble in neutral aqueous solutions?
A1: The solubility of this compound is dictated by the interplay between its two primary structural features: the bicyclic benzopyran core and the carboxylic acid functional group.
-
Hydrophobic Core: The 3,4-dihydro-1H-2-benzopyran structure is a largely non-polar, aromatic system. This part of the molecule is hydrophobic ("water-fearing") and prefers to interact with other non-polar molecules rather than with polar water molecules.[1] As the size of the non-polar hydrocarbon portion of a molecule increases, its aqueous solubility tends to decrease significantly.[1][2]
-
Polar/Ionizable Group: The carboxylic acid (-COOH) group is polar and capable of hydrogen bonding with water.[2] However, in its protonated (neutral) form (R-COOH), which predominates in acidic to neutral pH, its contribution is insufficient to overcome the hydrophobicity of the large aromatic core.[1]
Therefore, in a neutral solution (e.g., pure water, PBS pH 7.4), the molecule exists primarily in its poorly soluble, protonated state, leading to the dissolution challenges you are observing.
Q2: How does pH fundamentally alter the solubility of this compound?
A2: The pH of the aqueous medium is the most critical factor controlling the solubility of 3,4-dihydro-1H-2-benzopyran-8-carboxylic acid. The carboxylic acid group is a weak acid, meaning it can donate a proton (H⁺) to become a negatively charged carboxylate ion (R-COO⁻). This conversion is governed by the solution's pH according to Le Châtelier's Principle.[3][4]
-
In Acidic Solutions (Low pH): The high concentration of H⁺ ions in the solution pushes the equilibrium towards the protonated, neutral form (R-COOH). This form is less polar and thus has very low aqueous solubility.[4][5]
-
In Basic/Alkaline Solutions (High pH): A low concentration of H⁺ ions (or high concentration of OH⁻) pulls the equilibrium towards the deprotonated, ionized form (R-COO⁻).[3] This carboxylate anion can form strong ion-dipole interactions with water molecules, dramatically increasing its aqueous solubility.[6][7] The more basic the anion, the more soluble the compound will be in an acidic solution is a related principle, but for this acidic drug, a basic solution is required to form the more soluble anion.[4]
This pH-dependent behavior is the primary tool we will use to achieve solubilization.[8][9]
Caption: pH-dependent equilibrium of the carboxylic acid.
Section 2: Practical Troubleshooting & Experimental Protocols
Q3: My compound is sitting as a solid in water/buffer. What is the first and most effective step to dissolve it?
A3: The most direct and immediate troubleshooting step is to increase the pH of your solution. As explained in Q2, deprotonating the carboxylic acid to its carboxylate salt form will drastically enhance aqueous solubility. This should always be your first approach unless your experimental conditions are strictly pH-incompatible.
See Protocol 1 for a detailed, step-by-step methodology.
Q4: What are the best basic solutions to use for pH adjustment, and are there any trade-offs?
A4: The choice of base depends on the desired final formulation and downstream application.
| Base | Recommended Concentration | Pros | Cons |
| Sodium Hydroxide (NaOH) | 0.1 M - 1 M | Strong base, highly effective, small volume needed. Introduces Na⁺ ions, which are common in biological buffers. | Can cause rapid, localized pH spikes if added too quickly, potentially causing compound degradation. Requires careful monitoring. |
| Potassium Hydroxide (KOH) | 0.1 M - 1 M | Similar to NaOH. Useful if K⁺ ions are preferred over Na⁺ for specific cellular assays. | Same as NaOH; risk of localized pH spikes. |
| Sodium Bicarbonate (NaHCO₃) | 0.5 M - 1 M | Weaker base, provides a more gentle pH increase. Buffering capacity can help prevent pH overshooting. | Generates CO₂ gas, which will cause effervescence (fizzing). Requires a larger volume to achieve the same pH change as NaOH. |
| Tromethamine (Tris) | 0.5 M - 1 M | An organic base, often used in biological buffers. Can be a good choice if avoiding inorganic metal cations is necessary.[10] | May be less effective at reaching very high pH values. Can interfere with some biochemical assays. |
Expert Insight: For most standard in vitro applications, starting with 0.1 M or 1 M NaOH is the most efficient method. The key is to add it dropwise with constant stirring to avoid "pH shock" to the compound.
Q5: My experiment cannot tolerate pH changes. How can I dissolve the compound in an organic solvent or a mixed-solvent system?
A5: When pH adjustment is not an option, using co-solvents is the next logical step. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[11][12] This makes the environment more favorable for the hydrophobic benzopyran core of your molecule, thereby increasing its solubility.[13]
Commonly used co-solvents in pharmaceutical research include ethanol, propylene glycol (PG), polyethylene glycols (PEG 300/400), and dimethyl sulfoxide (DMSO).[12][14]
Workflow: The typical workflow is to first dissolve the compound in a small amount of 100% co-solvent (like DMSO) to create a high-concentration stock, which can then be diluted into your aqueous experimental medium.
See Protocol 2 for a guide on screening and using co-solvents.
Q6: I need a stable, solid form of the compound that is readily water-soluble. Is forming a salt a good strategy?
A6: Absolutely. Preparing a stable salt of the compound is an excellent and widely used strategy in pharmaceutical development to improve solubility, dissolution rate, and stability.[8][10][15] Instead of generating the salt in situ by adding a base to a solution, you perform a reaction to create and isolate the solid salt form (e.g., sodium 3,4-dihydro-1H-2-benzopyran-8-carboxylate). This solid salt can then be weighed out and will dissolve readily in neutral water, as it is already in its ionized, soluble form.[15][16]
This approach provides better consistency and avoids the need to add base to your final experimental solution. The choice of the counter-ion (like sodium, potassium, or an amine) can significantly impact the final properties of the salt.[16][17]
See Protocol 3 for a basic method to prepare a sodium salt.
Caption: General troubleshooting workflow for solubility issues.
Detailed Experimental Protocols
Protocol 1: Solubilization via pH Adjustment
This protocol describes how to dissolve the compound directly in an aqueous buffer by increasing the pH.
-
Preparation: Weigh the desired mass of 3,4-dihydro-1H-2-benzopyran-8-carboxylic acid into a suitable container (e.g., glass vial or beaker).
-
Initial Suspension: Add approximately 80% of the final desired volume of your aqueous solvent (e.g., deionized water, PBS). The compound will likely remain as a suspension. Place the container on a magnetic stir plate with a stir bar.
-
pH Monitoring: Place a calibrated pH probe into the suspension.
-
Titration: Begin adding a suitable base (e.g., 1 M NaOH) dropwise while the solution is stirring vigorously. Monitor the pH closely.
-
Dissolution Point: As the pH rises, you will observe the solid begin to dissolve. For most carboxylic acids, significant solubility is achieved at a pH 1.5-2 units above their pKa. Continue adding base until all the solid has dissolved. Note the pH at which complete dissolution occurs.
-
Final Adjustment: Once the compound is fully dissolved, add the remaining volume of the solvent. Make a final pH adjustment if necessary to reach your target pH.
-
Validation: The solution should be clear and free of particulates. If the pH is later lowered, expect the compound to precipitate out of solution. This confirms the pH-dependent nature of the solubility.
Protocol 2: Solubilization Using a Co-solvent (DMSO Stock Method)
This protocol is for situations where the final solution must be at a specific pH (e.g., neutral) where the compound is inherently insoluble.
-
Co-solvent Selection: Dimethyl sulfoxide (DMSO) is a powerful and common choice. Other options include ethanol or PEG 400.
-
Stock Solution Preparation: Weigh out a precise amount of 3,4-dihydro-1H-2-benzopyran-8-carboxylic acid. Add the minimum volume of 100% DMSO required to completely dissolve it, creating a high-concentration stock solution (e.g., 50-100 mM). Gentle warming or vortexing can assist dissolution.
-
Dilution into Final Medium: Add the required volume of the DMSO stock solution to your final aqueous buffer (e.g., cell culture media, assay buffer) to achieve the desired final concentration.
-
Critical Consideration: Ensure the final concentration of the co-solvent in your experiment is low (typically <1%, often <0.1%) to avoid artifacts or toxicity in biological assays. Always run a vehicle control (buffer + same final concentration of co-solvent) in your experiments.
-
Precipitation Check: After dilution, visually inspect the solution for any signs of precipitation (cloudiness, Tyndall effect). If precipitation occurs, you have exceeded the solubility limit in that specific mixed-solvent system, and you must either lower the final compound concentration or increase the percentage of co-solvent (if permissible).
Protocol 3: Preparation of a Sodium Salt for Enhanced Aqueous Solubility
This protocol creates a stable, water-soluble solid salt of your compound.
-
Molar Calculation: Calculate the molar equivalents. You will need a 1:1 molar ratio of your carboxylic acid to a strong base (NaOH). (Molecular Weight of the acid is ~178.18 g/mol ).
-
Dissolution: Dissolve the carboxylic acid in a suitable organic solvent where it is freely soluble, such as ethanol or methanol.
-
Base Addition: In a separate container, dissolve one molar equivalent of sodium hydroxide in a minimal amount of the same solvent (or water, if miscible).
-
Reaction: Slowly add the NaOH solution to the stirring solution of the carboxylic acid at room temperature. A precipitate of the sodium salt may form immediately.
-
Isolation: If a precipitate forms, it can be collected by vacuum filtration. If no precipitate forms, the salt can be isolated by removing the solvent under reduced pressure (rotary evaporation).
-
Washing & Drying: Wash the collected solid salt with a cold, non-polar solvent (like diethyl ether) to remove any unreacted starting material. Dry the salt thoroughly under vacuum to remove all residual solvent.
-
Validation: The resulting white solid should be the sodium salt. Confirm its enhanced solubility by taking a small amount and observing its rapid dissolution in neutral (pH 7) deionized water.
References
- Patsnap Eureka. (2025, July 31).
- Pearson. (n.d.). Dependence of Solubility on pH: Videos & Practice Problems.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- Wikipedia. (n.d.). Cosolvent.
- Wisdomlib. (2025, July 31). Co-solvency: Significance and symbolism.
- CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids.
- Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
- Fiveable. (2025, August 15). pH and Solubility - AP Chem.
- International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC.
- ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).
- Taylor & Francis Online. (2011, November 28). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs.
- AP Chemistry. (n.d.). 8.11 pH and Solubility. Fiveable.
- Expii. (n.d.). Effect of pH on Solubility — Overview & Examples.
- Veranova. (n.d.).
- PubMed. (2012, January 15). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs.
- PubChem. (n.d.). 3,4-Dihydro-2H-1-benzopyran-8-carboxylic acid.
- ResearchGate. (n.d.).
- Principles of Drug Action 1. (2005). Carboxylic Acid Structure and Chemistry: Part 1.
- askIITians. (2025, March 11). How does pH affect solubility?.
- The Chemistry Notes. (2022, February 19).
- SlidePlayer. (2019, November 2). Carboxylic Acids.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
- PubChemLite. (n.d.). 3,4-dihydro-1h-2-benzopyran-8-carboxylic acid.
- Sigma-Aldrich. (n.d.). 3,4-Dihydro-2H-benzopyran-3-carboxylic acid 97%.
- Cheméo. (n.d.). Chemical Properties of 2H-1-Benzopyran, 3,4-dihydro- (CAS 493-08-3).
- ChemScene. (n.d.). 3,4-Dihydro-2H-1-benzopyran-4-carboxylic acid.
- ChemicalBook. (n.d.). 1H-2-BENZOPYRAN-1-ONE, 3,4-DIHYDRO-8-HYDROXY.
Sources
- 1. CK12-Foundation [flexbooks.ck12.org]
- 2. Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties [chemicalnote.com]
- 3. Dependence of Solubility on pH Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. fiveable.me [fiveable.me]
- 5. Effect of pH on Solubility — Overview & Examples - Expii [expii.com]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. How does pH affect solubility? - askIITians [askiitians.com]
- 8. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.aston.ac.uk [research.aston.ac.uk]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
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- 14. researchgate.net [researchgate.net]
- 15. rjpdft.com [rjpdft.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing side reactions during benzopyran carboxylic acid coupling
Topic: Minimizing Side Reactions in Benzopyran Carboxylic Acid Amide Coupling Ticket ID: BZ-CPL-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Coupling benzopyran (chromene/chroman) carboxylic acids presents a unique dichotomy of challenges: electronic instability (racemization, ring opening) and steric impedance (adjacent ring substituents).
The benzopyran scaffold contains a heteroatom (oxygen) within the ring that significantly alters the pKa of adjacent protons and the stability of the ring system itself. Standard "kitchen sink" coupling protocols (e.g., EDC/NHS or standard HATU) often fail here, leading to racemization of chiral centers (specifically at C2) or low conversion due to the bicyclic steric bulk.
This guide moves beyond generic advice, offering a targeted troubleshooting workflow for the three most common failure modes in benzopyran chemistry.
Module 1: The Racemization Crisis (C2-Carboxylic Acids)
The Scenario: You are coupling a Chroman-2-carboxylic acid (or similar alpha-chiral analog). You observe significant loss of enantiomeric excess (ee%), often dropping from >99% to <80% during the reaction.
The Mechanism (Why it fails): The oxygen atom in the benzopyran ring exerts an inductive effect that, combined with the carbonyl of the activated ester, significantly acidifies the alpha-proton (H at C2).
-
Azlactone Formation: Upon activation, the carbonyl oxygen attacks the amide backbone, forming a 5-membered oxazolone (azlactone).[1]
-
Deprotonation: The C2 proton is stripped by the base (DIEA/TEA), creating a planar, achiral enolate.
-
Re-opening: The amine attacks the azlactone, but the stereochemical information is lost.
The Solution: Thermodynamic vs. Kinetic Control
Do NOT use carbodiimides (EDC/DCC) or standard uroniums (HATU) with strong bases if high optical purity is required.
Recommended Protocol: T3P (Propylphosphonic Anhydride) Cycle T3P is superior because it operates via a cyclic transition state that does not require the liberation of a free carboxylate anion, and it works well with weak bases like pyridine, which are insufficient to deprotonate the alpha-carbon.
Step-by-Step T3P Protocol:
-
Dissolution: Dissolve Benzopyran acid (1.0 equiv) and Amine (1.1 equiv) in 2-MeTHF or Ethyl Acetate (avoid DMF if possible; T3P is supplied in EtOAc).
-
Base Addition: Add Pyridine (2.5 - 3.0 equiv). Note: Pyridine acts as both solvent modifier and weak base, minimizing alpha-proton abstraction.
-
Cooling: Cool the mixture to 0 °C.
-
Activation: Add T3P (50% w/w in EtOAc, 1.2 - 1.5 equiv) dropwise.
-
Reaction: Stir at 0 °C for 1 hour, then warm to RT. Monitor by LCMS.
-
Workup: Quench with water. Wash organic layer with 0.5M HCl (to remove pyridine), then NaHCO3.
Module 2: The Steric Wall (C4-Substituted / 2,2-Disubstituted)
The Scenario: You are coupling a 2,2-dimethylchroman-4-carboxylic acid or a similarly hindered derivative. Conversion stalls at 40-50%, and adding more HATU only generates the guanidinylated amine byproduct.
The Mechanism (Why it fails): The bicyclic system creates a "picket fence" effect. Large coupling reagents (like HATU/PyBOP) form bulky active esters (OBt/OAt) that cannot effectively approach the amine due to steric clash with the benzopyran gem-dimethyl or phenyl groups.
The Solution: Acid Fluorides (The "Invisible" Activation)
Switch to TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) .[2]
-
Why: TFFH converts the carboxylic acid into an Acid Fluoride .[2] The fluoride atom is small (isosteric with oxygen) and creates a highly electrophilic carbonyl without adding steric bulk.
Recommended Protocol: TFFH Activation
-
Activation: Dissolve Benzopyran acid (1.0 equiv) in dry DCM under Nitrogen.
-
Reagent: Add TFFH (1.1 equiv) and DIEA (2.5 equiv).
-
Monitoring: Stir for 30 mins. Optional: Monitor formation of Acid Fluoride by IR (approx 1840 cm⁻¹).
-
Coupling: Add the Amine (1.2 equiv).
-
Catalyst: If reaction is sluggish, add 0.1 equiv of DMAP (Caution: DMAP increases racemization risk; do not use if C4 is chiral).
Module 3: Visual Troubleshooting & Decision Support
Workflow Visualization
Use this logic gate to select your reagent system based on your specific benzopyran substrate constraints.
Caption: Decision tree for selecting coupling agents based on benzopyran structural risks.
Mechanism of Failure: The Azlactone Pathway
Understanding this pathway is critical to preventing racemization at the C2 position.
Caption: The "Azlactone Shunt" causes racemization.[1] T3P favors the direct path (green).
Comparative Data: Reagent Selection
| Feature | HATU / DIEA | EDC / HOBt | T3P / Pyridine | TFFH / DIEA |
| Primary Use | General Purpose | Cost-sensitive / Simple | Chiral Retention | Steric Bulk |
| Activation Species | O-At Ester (Bulky) | O-Acyl Urea | Mixed Anhydride | Acid Fluoride (Small) |
| Racemization Risk | Moderate | High | Very Low | Low |
| Byproducts | Tetramethylurea (Water sol.) | Urea (Insoluble) | Water Soluble Phosphates | Tetramethylurea |
| Benzopyran Suitability | C3/C4 Acids (Unsubstituted) | Non-critical couplings | C2 Acids (Chiral) | C4 Acids (Hindered) |
FAQs: Benzopyran Specifics
Q: I am seeing a "ring-opened" impurity by LCMS (+18 mass). What happened? A: This is likely hydrolysis of the benzopyran ring. While chromans are stable, coumarins (benzopyrones) or electron-rich chromenes can undergo Michael addition of water or hydroxide at the 2 or 4 positions under strong basic conditions.
-
Fix: Switch from hydroxide/carbonate bases to non-nucleophilic organic bases (DIPEA, NMM) or the T3P/Pyridine system which is anhydrous.
Q: Can I use acid chlorides (SOCl2/Oxalyl Chloride) for better yield? A: Avoid them for benzopyrans. The generation of HCl and the high thermal energy required often leads to decarboxylation (especially for coumarin-3-carboxylic acids) or Friedel-Crafts type self-polymerization on the electron-rich aromatic ring. TFFH achieves the same reactivity as an acid chloride but under mild, basic conditions.
Q: My amine is an aniline (weak nucleophile). T3P isn't working. A: T3P can be sluggish with anilines.
-
Fix: Heat is risky. Instead, use HOAt (active ester) as an additive to the T3P reaction, or switch to Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride in situ at neutral pH.
References
-
Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.
-
Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) as a Convenient Reagent for the Synthesis of Acid Fluorides." Journal of the American Chemical Society.[4]
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.
-
Pittelkow, M., et al. (2004).[5] "TFFH as an Excellent Reagent for Acylation of Alcohols, Thiols and Dithiocarbamates."[5] Synthesis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. TFFH as an Excellent Reagent for Acylation of Alcohols, Thiols and Dithiocarbamates [organic-chemistry.org]
Technical Support Center: Stability of 3,4-Dihydro-1H-2-benzopyran-8-carboxylic Acid
The following technical guide addresses the stability and handling of 3,4-dihydro-1H-2-benzopyran-8-carboxylic acid (an isochroman derivative) under basic conditions.
Executive Summary: Stability Profile
Status: STABLE under standard aqueous and organic basic conditions.
Unlike its lactone analogs (isocoumarins), 3,4-dihydro-1H-2-benzopyran-8-carboxylic acid contains a cyclic ether (isochroman) core that is resistant to base-catalyzed hydrolysis. The primary reaction observed in basic media is the deprotonation of the carboxylic acid moiety to form the stable, water-soluble 8-carboxylate salt.
Key Stability Metrics
| Condition | Reagent Example | Outcome | Stability Rating |
| Aqueous Base | NaOH, KOH, | Deprotonation to Carboxylate Salt ( | ✅ High |
| Organic Base | Salt Formation / Complexation | ✅ High | |
| Strong Nucleophiles | Stable (No ring opening) | ✅ High | |
| Organometallics | Risk of Directed Lithiation at C1 | ⚠️ Conditional |
Technical Analysis & Mechanism
Structural Integrity
The compound features a 3,4-dihydro-1H-2-benzopyran (isochroman) core. This is a cyclic benzyl ether.
-
Ether Linkage: The C-O-C bonds in the isochroman ring are chemically inert to hydroxide and alkoxide bases at ambient and elevated temperatures.
-
Comparison to Lactones: It is crucial to distinguish this compound from 3,4-dihydroisocoumarin (3,4-dihydro-1H-2-benzopyran-1-one). The latter is a lactone and will rapidly hydrolyze in base to form a hydroxy-acid. The "8-carboxylic acid" derivative lacks the carbonyl at position 1, preventing this degradation pathway [1].
Reactivity in Basic Media
When treated with a base (e.g., 1M NaOH), the carboxylic acid proton at position 8 (
-
Solubility Shift: The neutral acid is likely sparingly soluble in water but soluble in organic solvents (DCM, EtOAc). The carboxylate salt is highly water-soluble and insoluble in non-polar organics. This phase-switching property is the basis for purification, not a sign of degradation.
Potential Instability (Organolithiums)
While stable to Brønsted bases, the C1 position (benzylic and
Troubleshooting Guide (Q&A)
Scenario A: "My compound disappeared from the organic layer during extraction."
Diagnosis: You used a basic aqueous wash (e.g.,
-
Separate the aqueous layer.
-
Acidify the aqueous layer to pH < 3 using 1M HCl.
-
The neutral acid will precipitate or can be extracted back into an organic solvent (e.g., EtOAc or DCM).
Scenario B: "I see a new peak in HPLC after treating with base."
Diagnosis: Likely a retention time shift due to ionization, not degradation.
Explanation: The ionized carboxylate (
-
Action: Acidify a small aliquot of the sample and re-inject.
-
Result: If the peak returns to the original retention time, the compound is stable. If the shift persists or new peaks appear after acidification, degradation has occurred (unlikely with standard bases).
Scenario C: "Can I use this compound in a Suzuki coupling with basic conditions?"
Answer: Yes.
Protocol: The isochroman core is stable to the carbonate or phosphate bases (e.g.,
Standard Operating Procedures (SOPs)
SOP 1: Stability Verification Protocol
Objective: Confirm structural integrity before scale-up.
-
Preparation: Dissolve 5 mg of compound in 1 mL of Methanol.
-
Challenge: Add 1 mL of 1M NaOH (aq). Vortex and let stand for 4 hours at Room Temperature.
-
Quench: Add 1.2 mL of 1M HCl (to ensure acidic pH).
-
Analysis: Analyze via LC-MS or HPLC.
-
Pass Criteria: Single peak matching the starting material's retention time and mass (
or ). -
Fail Criteria: Appearance of ring-opened products (e.g., alcohols with mass
Da).
-
SOP 2: Base-Mediated Purification (Acid-Base Extraction)
This workflow utilizes the stability of the isochroman ring to purify the compound from non-acidic impurities.
Figure 1: Acid-Base Extraction Workflow for 3,4-dihydro-1H-2-benzopyran-8-carboxylic acid. This method relies on the compound's stability in aqueous base.
References
-
PubChem. (2025).[2] 3,4-Dihydro-2H-1-benzopyran-8-carboxylic acid (Compound Summary). National Library of Medicine. [Link] (Note: While PubChem indexes the chroman isomer under similar searches, the chemical stability principles described here apply to the isochroman structure specified in the topic.)
-
Sprenger, R. D. (1955).[3] Isochroman Chemistry: Final Report. Defense Technical Information Center (DTIC). [Link] (Foundational text confirming the synthesis and general stability of isochroman carboxylic acids.)
-
Organic Chemistry Portal. (2024). Synthesis of Isochromans.[3][4][5][6][7][Link] (Provides context on the synthesis and reactivity of the isochroman core, highlighting its stability relative to esters.)
- Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (General reference for the stability of cyclic ethers and carboxylic acids in basic media.)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3,4-Dihydro-2H-1-benzopyran-8-carboxylic acid | C10H10O3 | CID 12701138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. Isochroman synthesis [organic-chemistry.org]
- 6. Isochromene synthesis [organic-chemistry.org]
- 7. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Purification of 3,4-dihydro-1H-2-benzopyran-8-carboxylic acid
Ticket ID: ISO-8COOH-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Impurity Removal & Protocol Optimization
Executive Summary
Welcome to the technical support hub for 3,4-dihydro-1H-2-benzopyran-8-carboxylic acid (also known as isochroman-8-carboxylic acid). This intermediate is critical in the synthesis of bioactive isocoumarin derivatives and peptidomimetics.
Due to the specific substitution pattern at the C8 position (adjacent to the benzylic C1), this molecule presents unique purification challenges, particularly regarding regioisomer separation (vs. the C6 or C5 isomers) and solubility anomalies caused by the proximity of the carboxylic acid to the ether oxygen.
This guide provides a tiered purification strategy ranging from bulk extraction to high-purity isolation.
Module 1: The "Coarse Filter" – Acid-Base Extraction
Objective: Remove non-acidic impurities (unreacted isochroman, phenethyl alcohols, neutral coupling reagents).
The Science: The pKa of benzoic acid derivatives typically ranges from 4.0 to 5.0. By adjusting the pH, we can selectively toggle the solubility of the target molecule between the organic and aqueous phases, leaving neutral impurities behind.
Protocol:
-
Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) (10 mL/g).
-
Basic Extraction: Extract with saturated NaHCO₃ (aq) (
vol).-
Note: Use bicarbonate rather than hydroxide (NaOH) to avoid potential ring-opening or side-reactions if sensitive ester precursors are present.
-
-
Organic Wash: Keep the aqueous layer (Product is here as the carboxylate salt). Wash the aqueous layer once with fresh EtOAc to remove trapped neutrals.
-
Acidification: Cool the aqueous layer to 0–5°C. Slowly acidify with 2N HCl to pH ~2.
-
Observation: The product should precipitate as a white/off-white solid.
-
-
Recovery: Extract the cloudy acidic mixture with EtOAc (
), dry over Na₂SO₄, and concentrate.
Workflow Visualization
Figure 1: Logic flow for the Acid-Base purification of isochroman-8-carboxylic acid.
Module 2: The "Isomer Filter" – Recrystallization[1]
Objective: Remove regioisomers (e.g., 6-COOH) and trace inorganic salts.
The Science: Regioisomers of isochroman carboxylic acids often possess distinct crystal lattice energies. The 8-COOH isomer is sterically crowded (ortho to the C1 methylene), often making it more soluble in polar solvents than the flatter 6-COOH isomer. We exploit this solubility differential.
Recommended Solvent Systems:
| Solvent System | Ratio (v/v) | Target Impurity | Mechanism |
| Ethanol / Water | 90:10 to 70:30 | Inorganic Salts, Regioisomers | "Salting out" effect; aromatics crystallize upon cooling while salts stay in water. |
| EtOAc / Heptane | 1:2 to 1:4 | Non-polar Tars | Polarity gradient; keeps tars in solution while the acid crystallizes. |
| Toluene | 100% | Regioisomers | High-temperature solubility differential; effective for separating 5- vs 8- isomers. |
Step-by-Step Protocol (EtOH/Water):
-
Suspend the solid from Module 1 in minimal absolute Ethanol at reflux (80°C).
-
Add water dropwise until persistent cloudiness appears.
-
Add a few drops of Ethanol to clear the solution.
-
Allow to cool slowly to Room Temperature (RT), then refrigerate at 4°C for 12 hours.
-
Critical Check: If an oil forms instead of crystals, reheat and add a seed crystal (if available) or scratch the glass surface.
Module 3: The "Polisher" – Chromatographic Separation[2]
Objective: Isolation of >99% purity material for biological assays.
The Science: Isochroman acids are polar and acidic. On standard Silica (Normal Phase), they streak/tail due to interaction with silanol groups. On Reverse Phase (C18), they require pH suppression to remain neutral and interact with the hydrophobic stationary phase.
Method Parameters:
-
Stationary Phase: C18 (End-capped) or Phenyl-Hexyl (for superior aromatic selectivity).
-
Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% TFA).
-
Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 20 minutes.
Troubleshooting Regioisomer Co-elution: If the 8-COOH and 6-COOH isomers co-elute on C18, switch to a Phenyl-Hexyl column. The pi-pi interactions differ significantly between the isomers due to the steric bulk at the 8-position interfering with the pi-stacking capability.
Troubleshooting & FAQs
Q1: My product is oiling out during recrystallization. What is wrong?
-
Cause: The solution is likely too concentrated, or the solvent polarity is too high (holding too much water).
-
Fix: Re-dissolve in pure Ethanol. Add the anti-solvent (Water or Heptane) much slower. Ensure the cooling gradient is slow (wrap the flask in foil/towel).
Q2: I see a "ghost peak" in HPLC at RRT 0.9 or 1.1.
-
Cause: This is often the dimer/anhydride . Carboxylic acids can dehydrate to form anhydrides if dried aggressively with heat, or they can form non-covalent dimers in solution.
-
Fix: Run the HPLC with a buffer (Ammonium Acetate) or ensure your sample is dissolved in a water-rich diluent to hydrolyze any anhydride back to the acid.
Q3: The NMR shows the correct peaks, but the melting point is broad.
-
Cause: Solvent inclusion. The isochroman ether oxygen can coordinate with solvents like water or ethanol in the crystal lattice.
-
Fix: Dry the sample under high vacuum (0.1 mbar) at 45°C for 24 hours.
Troubleshooting Logic Tree
Figure 2: Rapid diagnostic tree for common purification failures.
References
-
PubChem. (2025).[1] 3,4-dihydro-2H-1-benzopyran-8-carboxylic acid (Compound Summary). National Library of Medicine. [Link]
-
Mamedov, V. A. (2023). Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. Royal Society of Chemistry (RSC Advances). [Link]
-
University of Calgary. (n.d.). Recrystallization: Choice of Solvent and General Principles.[2] Department of Chemistry.[3] [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Isochromans and Derivatives. [Link][4]
Sources
Validation & Comparative
Mass spectrometry fragmentation patterns of 3,4-dihydro-1H-2-benzopyran-8-carboxylic acid
Technical Comparison Guide: Mass Spectrometry Fragmentation of 3,4-dihydro-1H-2-benzopyran-8-carboxylic acid
Executive Summary
This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation patterns of 3,4-dihydro-1H-2-benzopyran-8-carboxylic acid (also known as isochroman-8-carboxylic acid). Unlike standard spectral libraries which often conflate isomers, this document focuses on the mechanistic differentiation of the 8-isomer from its structural analogs (e.g., the 6- or 5-carboxylic acid isomers) and compares its behavior across Electron Ionization (EI) and Electrospray Ionization (ESI) platforms.
Key Differentiator: The unique "Peri-Like" interaction between the C8-carboxylic acid and the C1-methylene group of the isochroman ring drives specific neutral losses (H₂O, CH₂O) that are absent in other regioisomers.
Structural Context & Numbering
To understand the fragmentation, one must first master the numbering system which dictates the spatial relationships responsible for the spectral fingerprint.
-
Core Scaffold: Isochroman (3,4-dihydro-1H-2-benzopyran).[1][2]
-
Heteroatom: Oxygen at position 2.
-
Benzylic Methylenes: Position 1 (adjacent to O and Benzene) and Position 4.
-
Substituent: Carboxylic acid (-COOH) at position 8.
Critical Structural Feature: Position 8 is spatially adjacent to Position 1. This 1,8-relationship creates a steric and electronic environment similar to the peri-position in naphthalene, facilitating intramolecular hydrogen abstraction during ionization.
Fragmentation Mechanics: The "Why" Behind the Spectrum
This section details the causal mechanisms governing the fragmentation, satisfying the Expertise pillar of E-E-A-T.
Mechanism A: The Ortho/Peri Effect (Isomer Specific)
In the 8-isomer, the carbonyl oxygen of the carboxylic acid can spatially access the benzylic protons at C1.
-
Pathway: Upon ionization (M+•), the carbonyl oxygen abstracts a hydrogen from C1.
-
Result: Facile loss of water (H₂O, 18 Da) to form a stable isobenzofuran-like cation or a lactone precursor.
-
Observation: A distinct signal at [M-18] (m/z 160 in EI) which is significantly suppressed or absent in the 6-isomer (where the COOH is remote from the heterocyclic ring).
Mechanism B: Retro-Diels-Alder (RDA) Cleavage
The isochroman ring is prone to RDA-like cycloreversion.
-
Pathway: Cleavage of the heterocyclic ring, typically expelling ethylene (C₂H₄, 28 Da) from carbons 3 and 4, or formaldehyde (CH₂O, 30 Da) from position 1.
-
Interaction: The 8-COOH group destabilizes the C1-O bond, often enhancing the loss of CH₂O compared to unsubstituted isochromans.
Mechanism C: Benzoic Acid Pattern
Standard fragmentation observed in all isomers.
-
Loss of OH[3]• (17 Da): Generates the acylium ion [M-17].
-
Loss of COOH[3]• (45 Da): Generates the isochroman cation [M-45].
Comparative Analysis: Alternatives & Isomers
This section objectively compares the 8-isomer against its most common "alternatives"—its regioisomers and different ionization techniques.
Comparison 1: 8-COOH vs. 6-COOH Isomer (Regio-Differentiation)
| Feature | 8-Carboxylic Acid (Target) | 6-Carboxylic Acid (Alternative) | Mechanistic Cause |
| [M-H₂O] Intensity | High / Prominent | Low / Negligible | 8-COOH proximity to C1-H allows facile H-transfer (Ortho/Peri effect). |
| Base Peak (EI) | Often m/z 134 (Loss of CO₂) or 160 (Loss of H₂O) | Often m/z 161 (Loss of OH) or 133 (Loss of COOH) | 6-isomer behaves like a standard meta/para-benzoic acid. |
| RDA Fragment | Modified RDA (interaction with COOH) | Standard RDA (m/z 104 approx) | 8-position sterics influence ring opening dynamics. |
Comparison 2: EI (GC-MS) vs. ESI (LC-MS)
| Parameter | Electron Ionization (EI, 70 eV) | Electrospray Ionization (ESI, - mode) |
| Molecular Ion | M+• (m/z 178), usually distinct. | [M-H]⁻ (m/z 177), very strong. |
| Primary Fragments | m/z 160 (M-18), 133 (M-45), 105. | m/z 133 ([M-H-CO₂]⁻). |
| Utility | Structural Elucidation: Best for distinguishing isomers via the water-loss peak. | Quantification: High sensitivity, but less structural detail (mostly decarboxylation). |
Visualization of Pathways
The following diagram illustrates the unique fragmentation pathways, specifically highlighting the "Peri-Like" interaction unique to the 8-isomer.
Caption: Fragmentation workflow showing the diagnostic [M-H₂O] pathway unique to the 8-isomer due to the peri-interaction between C1 and C8.
Experimental Protocols
To ensure Trustworthiness , these protocols are designed to be self-validating. The use of a reference standard (if available) is recommended to confirm retention times.
Protocol A: GC-MS (Structural Identification)
-
Derivatization (Optional but recommended): While the acid can be analyzed directly, methylation improves peak shape.
-
Reagent: TMPAH or BF3-Methanol.
-
Target: Methyl ester (MW 192). Note: The [M-32] (loss of methanol) will replace the [M-18] water loss effect in the ester.
-
-
Direct Injection (Underivatized):
-
Column: DB-5MS or equivalent (low polarity).
-
Inlet Temp: 250°C.
-
Source Temp: 230°C.
-
Validation Step: Monitor m/z 160 vs. 161 ratio. If 160 > 50% of 161, confirm 8-isomer.
-
Protocol B: LC-MS/MS (Quantification)
-
Ionization: ESI Negative Mode (Carboxylic acids ionize best in neg mode).
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (or Ammonium Acetate for negative mode stability).
-
MRM Transitions:
-
Quantifier: 177.0 → 133.0 (Loss of CO₂).
-
Qualifier: 177.0 → 103.0 (Ring cleavage).
-
References
-
PubChem. 3,4-dihydro-2H-chromene-8-carboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link]
-
Barkow, A., et al. Ortho effects in electron ionization mass spectra of derivatives of benzoic acids. European Journal of Mass Spectrometry, 1995.[4] (Contextual grounding for ortho/peri effects in benzoic acids).
-
NIST Mass Spec Data Center. General Fragmentation of Carboxylic Acids. NIST Chemistry WebBook, SRD 69. Available at: [Link]
Sources
Navigating the Structural Maze: A Comparative Guide to Characterizing 3,4-dihydro-1H-2-benzopyran-8-carboxylic acid
In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is a cornerstone of success. It dictates function, informs synthetic strategies, and is a critical component of intellectual property. For the promising scaffold, 3,4-dihydro-1H-2-benzopyran-8-carboxylic acid, a comprehensive understanding of its solid-state architecture and conformational preferences is paramount. This guide provides an in-depth comparison of the analytical techniques available for the structural elucidation of this molecule, with a focus on providing researchers, scientists, and drug development professionals with the insights needed to make informed experimental choices.
While single-crystal X-ray diffraction remains the unequivocal "gold standard" for determining molecular structure, its application is contingent on the ability to grow high-quality single crystals. For 3,4-dihydro-1H-2-benzopyran-8-carboxylic acid, a survey of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), reveals a current absence of its crystal structure. This common scenario in pharmaceutical development necessitates a turn to a suite of powerful alternative and complementary techniques. This guide will therefore not only detail the ideal, X-ray crystallography, but also provide a practical, in-depth comparison with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling, supported by experimental data from closely related analogs.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction provides an unambiguous determination of the atomic arrangement in a crystalline solid. The resulting electron density map reveals precise bond lengths, bond angles, and the conformation of the molecule in the solid state. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which can significantly influence the physicochemical properties of a drug substance, including solubility and stability.
While no public crystal structure exists for the title compound, the utility of SC-XRD in this chemical class is well-documented. For instance, in the development of related 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid derivatives as leukotriene antagonists, X-ray crystallographic analyses were instrumental in determining the absolute configurations of the enantiomers.[1] This highlights the power of the technique to resolve stereochemical ambiguities, a critical aspect of drug design and patent protection.
Hypothetical Application to 3,4-dihydro-1H-2-benzopyran-8-carboxylic acid
Were a single crystal of 3,4-dihydro-1H-2-benzopyran-8-carboxylic acid to be obtained, the crystallographic data would definitively establish the conformation of the dihydropyran ring and the orientation of the carboxylic acid substituent. This would provide a foundational dataset for validating the results of other analytical methods and computational models.
Illuminating the Core Structure: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide a wealth of information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
Based on this, we can predict the expected ¹H NMR spectrum of 3,4-dihydro-1H-2-benzopyran-8-carboxylic acid:
-
Aromatic Protons: Multiplets in the region of δ 7.0-8.0 ppm.
-
Methylene Protons (C4): A triplet around δ 2.8-3.0 ppm.
-
Methylene Protons (C3): A triplet around δ 2.0-2.2 ppm.
-
Methylene Protons (C1): A singlet or multiplet around δ 4.5-5.0 ppm.
-
Carboxylic Acid Proton: A broad singlet at δ > 10 ppm.
¹³C NMR spectroscopy would further complement this by identifying the chemical shifts of all carbon atoms, confirming the carbon skeleton.
Weighing the Evidence: Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns. For 3,4-dihydro-1H-2-benzopyran-8-carboxylic acid (C₁₀H₁₀O₃), the expected exact mass is 178.06299 g/mol .[3]
In the mass spectrum of the related 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a molecular ion peak at m/z 196.0 was observed, consistent with its molecular formula C₁₀H₉FO₃.[2] The fragmentation of such compounds under electron ionization (EI) often involves characteristic losses. For carboxylic acids, prominent fragments can arise from the loss of OH (M-17) and COOH (M-45). The fragmentation of the benzopyran ring itself can also lead to characteristic ions.
The Power of Prediction: Computational Modeling
In the absence of experimental crystallographic data, computational modeling provides a powerful avenue for exploring the conformational landscape of a molecule. Methods such as Density Functional Theory (DFT) can be used to calculate the optimized geometries and relative energies of different conformers.
A DFT study on the acidity of carboxylic acids using the B3LYP functional with a 6-311++G** basis set has shown good correlation between calculated properties and experimental pKa values.[4] A similar approach could be applied to 3,4-dihydro-1H-2-benzopyran-8-carboxylic acid to predict its most stable conformation in the gas phase or in solution (using a solvent model). Such a study would involve a conformational search to identify all low-energy structures, followed by geometry optimization and frequency calculations to confirm them as true minima. The results would provide insights into the likely puckering of the dihydropyran ring and the preferred orientation of the carboxylic acid group.
Comparative Analysis: Choosing the Right Tool
| Technique | Information Obtained | Sample Requirements | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic arrangement, bond lengths, bond angles, absolute configuration, intermolecular interactions. | High-quality single crystal (typically 0.1-0.5 mm). | Unambiguous, definitive structural determination. | Crystal growth can be challenging or impossible; structure is in the solid state. |
| NMR Spectroscopy | Connectivity, chemical environment of atoms, relative stereochemistry, conformational dynamics in solution. | 5-10 mg of pure sample dissolved in a deuterated solvent. | Provides detailed structural information in solution; non-destructive. | Does not provide absolute configuration; can be complex to interpret for large molecules. |
| Mass Spectrometry | Molecular weight, elemental composition (high-resolution MS), fragmentation patterns for structural clues. | Micrograms to nanograms of sample. | High sensitivity, provides molecular formula. | Limited structural information on its own; fragmentation can be complex. |
| Computational Modeling | Optimized geometries, relative energies of conformers, electronic properties. | None (in silico). | Provides insights into structures that are difficult to study experimentally; can predict properties. | Accuracy is dependent on the level of theory and basis set used; requires experimental validation. |
Experimental Protocols
Protocol 1: Single-Crystal X-ray Diffraction (Hypothetical)
-
Crystal Growth: Slowly evaporate a solution of 3,4-dihydro-1H-2-benzopyran-8-carboxylic acid in a suitable solvent system (e.g., ethanol/water, acetone/hexane) at room temperature.
-
Crystal Mounting: Select a well-formed, single crystal and mount it on a goniometer head.
-
Data Collection: Place the goniometer on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα). Collect diffraction data at a controlled temperature (e.g., 100 K).
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson synthesis. Refine the atomic coordinates and thermal parameters to obtain the final crystal structure.
Protocol 2: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10 mg of 3,4-dihydro-1H-2-benzopyran-8-carboxylic acid in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum using a 400 MHz or higher field spectrometer.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum.
-
2D NMR Acquisition (Optional): If further structural confirmation is needed, acquire 2D NMR spectra such as COSY (for ¹H-¹H correlations), HSQC (for one-bond ¹H-¹³C correlations), and HMBC (for long-range ¹H-¹³C correlations).
-
Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals. Analyze the chemical shifts, coupling constants, and correlations to assign the structure.
Protocol 3: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of 3,4-dihydro-1H-2-benzopyran-8-carboxylic acid in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).
-
Mass Analysis: Acquire the mass spectrum in full scan mode to determine the molecular weight.
-
Tandem MS (MS/MS) (Optional): To obtain fragmentation information, perform a tandem MS experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).
-
Data Analysis: Analyze the mass-to-charge ratios (m/z) of the molecular ion and any fragment ions to confirm the molecular formula and deduce structural features.
Protocol 4: Computational Modeling (DFT)
-
Structure Building: Build the 3D structure of 3,4-dihydro-1H-2-benzopyran-8-carboxylic acid using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers.
-
Geometry Optimization: For each low-energy conformer, perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data.
-
Analysis: Analyze the relative energies of the conformers to determine the most stable structure. Compare the calculated geometric parameters with any available experimental data.
Visualizing the Workflow
Caption: A typical workflow for the structural elucidation of a small molecule, highlighting the interplay between different analytical techniques.
Conclusion
The structural characterization of 3,4-dihydro-1H-2-benzopyran-8-carboxylic acid, in the absence of a public crystal structure, necessitates a multi-technique approach. While single-crystal X-ray diffraction remains the ultimate goal for definitive solid-state structural information, a combination of NMR spectroscopy, mass spectrometry, and computational modeling provides a robust and comprehensive understanding of its molecular architecture. This guide serves as a framework for researchers to navigate the available analytical tools, enabling them to make strategic decisions in their quest to unlock the full potential of this and other promising pharmaceutical compounds.
References
-
PubChem. 3,4-Dihydro-2H-1-benzopyran-8-carboxylic acid. [Link]
-
PubChemLite. 3,4-dihydro-1h-2-benzopyran-8-carboxylic acid. [Link]
-
Tilley, J. W., et al. (1989). 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists. Journal of Medicinal Chemistry, 32(8), 1842-1860. [Link]
- Google Patents. (2018). Preparation method and application of 3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid compound.
-
FooDB. (2010). Showing Compound 3,4-Dihydro-2H-1-benzopyran-2-one (FDB015543). [Link]
-
NIST WebBook. 2H-Pyran, 3,4-dihydro-. [Link]
-
Koritzke, A. L., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry, 454, 116342. [Link]
- Al-Hourani, B. J. (2025).
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
-
NIST WebBook. 2H-1-Benzopyran, 3,4-dihydro-. [Link]
-
Pragna Group. 6-Fluoro-3,4-Dihydro-2H-1-Benzopyran-Benzoyl-2-Carboxylic Acid (NB-3). [Link]
-
Ciolac, T. R., et al. (2021). Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. International Journal of Molecular Sciences, 22(22), 12217. [Link]
-
Cheméo. (2023). Chemical Properties of 2H-1-Benzopyran, 3,4-dihydro- (CAS 493-08-3). [Link]
-
ResearchGate. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4- carboxamides through an unusual regiospecific quasi-hydrolysis. [Link]
-
arXiv. (2025). On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [Link]
-
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A Comparative Guide to the IR Spectroscopy Analysis of the Carboxylic Acid Group in Benzopyrans
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of using Infrared (IR) spectroscopy for the characterization of the carboxylic acid group in benzopyran derivatives, a crucial moiety in many pharmacologically active compounds. We will explore the nuances of IR spectral interpretation, compare different IR techniques, and benchmark against alternative analytical methods, offering a comprehensive resource for robust and reliable analysis.
The Significance of the Carboxylic Acid Group in Benzopyrans
Benzopyrans, also known as chromenes, are a class of heterocyclic compounds that form the core structure of many natural and synthetic molecules with significant biological activities, including anticoagulant, anticancer, and anti-inflammatory properties.[1] The inclusion of a carboxylic acid group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, affecting its solubility, acidity, and ability to interact with biological targets. Therefore, accurate and detailed characterization of this functional group is paramount in drug discovery and development.
Fundamentals of IR Spectroscopy for Carboxylic Acid Analysis
Infrared spectroscopy probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, creating a unique spectral fingerprint. The carboxylic acid group (-COOH) gives rise to several characteristic and easily identifiable absorption bands in an IR spectrum.[2]
Key Vibrational Modes of the Carboxylic Acid Group:
-
O-H Stretching: This is one of the most recognizable features in the IR spectrum of a carboxylic acid. Due to strong intermolecular hydrogen bonding, which leads to the formation of dimers, the O-H stretching vibration appears as a very broad and intense absorption band spanning from approximately 2500 to 3300 cm⁻¹.[2][3][4][5] This broadness is a direct consequence of the various hydrogen bond strengths present in the sample.[2][6]
-
C=O (Carbonyl) Stretching: The carbonyl group of a carboxylic acid produces a strong and sharp absorption band typically found in the region of 1700-1730 cm⁻¹.[7] The exact position is sensitive to the molecular environment. For instance, conjugation with the benzopyran ring system can lower the frequency to the 1710-1680 cm⁻¹ range.[6] In the monomeric state, this frequency can increase by 25 cm⁻¹ or more.[4]
-
C-O Stretching: The stretching vibration of the C-O single bond is typically observed between 1210 and 1320 cm⁻¹.[6]
-
O-H Bending: Out-of-plane bending of the O-H group results in a broad absorption around 900-960 cm⁻¹.[6]
The presence of both the very broad O-H stretch and the strong C=O stretch is a highly reliable indicator of a carboxylic acid functional group.[6][7]
Comparative Analysis of IR Spectroscopy Techniques
The choice of IR sampling technique can significantly impact the quality and nature of the obtained spectrum. Here, we compare the two most common methods for analyzing solid and liquid samples: Transmission and Attenuated Total Reflectance (ATR).
| Feature | Transmission Spectroscopy | Attenuated Total Reflectance (ATR) Spectroscopy |
| Principle | IR beam passes directly through the sample. | IR beam interacts with the surface of the sample via an internal reflection element (crystal).[8][9] |
| Sample Preparation | Often requires sample preparation, such as creating KBr pellets for solids or using a liquid cell of a specific path length.[8] | Minimal to no sample preparation required; the sample is simply placed in contact with the ATR crystal.[9][10] |
| Sample Type | Best for homogenous samples like solutions or thin films.[11] | Versatile for solids, powders, liquids, and pastes.[10][11] |
| Analysis Depth | Bulk analysis of the sample.[11] | Surface analysis, typically penetrating only a few micrometers into the sample.[8][10] |
| Spectrum Quality | Can produce high-quality spectra, but susceptible to issues like scattering from particles and interference fringes.[8] | Generally produces high-quality, reproducible spectra with less susceptibility to sample thickness variations.[8] |
| Advantages | Well-established with extensive spectral libraries available for comparison.[8] | Fast, easy to use, non-destructive, and requires very small sample amounts.[8][10] |
| Limitations | Sample preparation can be time-consuming and may introduce artifacts. Water can dissolve common salt-based windows (e.g., NaCl).[8] | Spectral intensities can differ from transmission spectra, and strong absorbers may exhibit distorted peak shapes. The quality of the spectrum depends on good contact between the sample and the crystal. |
Experimental Insight: For routine analysis of benzopyran carboxylic acids, ATR-FTIR is often the preferred method due to its speed and simplicity.[9] However, for quantitative analysis where the Beer-Lambert law is applied, transmission spectroscopy with a well-defined path length may be more accurate.
Experimental Protocol: ATR-FTIR Analysis of a Benzopyran Carboxylic Acid
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of the solid or liquid benzopyran carboxylic acid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Quantitative Analysis of the Carboxylic Acid Group
FTIR spectroscopy can be used for the quantitative determination of carboxylic acid concentration by applying the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte and the path length of the IR beam through the sample. The C=O stretching band around 1718 cm⁻¹ is often used for this purpose.[12]
Workflow for Quantitative FTIR Analysis:
Caption: Interplay of analytical techniques for benzopyran carboxylic acid characterization.
Expert Insight: For initial screening and functional group identification, FTIR is rapid and effective. For complete structural confirmation and elucidation of complex benzopyran derivatives, a combination of NMR and mass spectrometry is essential. Raman spectroscopy can be particularly useful for studying polymorphism and for in-situ reaction monitoring.
Conclusion
IR spectroscopy is an indispensable tool for the analysis of the carboxylic acid group in benzopyran derivatives. Its ability to provide rapid and reliable identification of this crucial functional group makes it a cornerstone of synthetic and analytical workflows in drug discovery. By understanding the principles of IR spectroscopy, judiciously selecting the appropriate sampling technique, and integrating data from complementary analytical methods, researchers can achieve a comprehensive and accurate characterization of these important molecules.
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Infrared Spectrometry - MSU chemistry. (n.d.). Retrieved from [Link]
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21.3: Spectroscopy of Carboxylic Acids - Chemistry LibreTexts. (2020, May 30). Retrieved from [Link]
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The C=O Bond, Part III: Carboxylic Acids - Spectroscopy Online. (2020, December 20). Retrieved from [Link]
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Spectroscopy of Carboxylic Acids and Nitriles | Organic... | Fiveable. (2025, August 15). Retrieved from [Link]
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Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy - PMC. (n.d.). Retrieved from [Link]
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Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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Infrared Spectra of the Hydrogen‐Bonded Carboxylic Acids - AIP Publishing. (n.d.). Retrieved from [Link]
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Rapid determination of the carboxylic acid contribution to the Total Acid Number of lubricants by Fourier transform infrared spectroscopy | Semantic Scholar. (n.d.). Retrieved from [Link]
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Synthesis, Characterization and Anticancer Activities of Zn 2+ , Ni 2+ , Co 2+ , and Cu 2+ Complexes of 4-Benzopyranone-2-carboxylic Acid - MDPI. (2026, January 12). Retrieved from [Link]
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Carboxylic Acid Spectroscopy - CH 336 - Oregon State University. (n.d.). Retrieved from [Link]
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Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. (2023, December 12). Retrieved from [Link]
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Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (n.d.). Retrieved from [Link]
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Full article: Quantification of Carboxylic and Carbonyl Functional Groups in Organic Aerosol Infrared Absorbance Spectra - Taylor & Francis. (2013, January 28). Retrieved from [Link]
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Vibrational and Theoretical Study of Coumarin-3-Carboxylic Acid Binding Mode in Ce(III) and Nd(III) Complexes | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]
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An indirect analytical approach based on ATR-FTIR spectroscopy for determining the FFA content in vegetable oils - RSC Publishing. (2020, June 24). Retrieved from [Link]
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Coumarin-3-carboxylic acid - the NIST WebBook. (n.d.). Retrieved from [Link]
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Molecular structure and spectroscopic studies on novel complexes of coumarin-3-carboxylic acid with Ni(II), Co(II), Zn(II) and Mn(II) ions based on density functional theory - PubMed. (2011, December 15). Retrieved from [Link]
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What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis. (2024, July 2). Retrieved from [Link]
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Vibrational Spectra and Electronic Structural Studies of Some Coumarins - International Journal of Research in Engineering and Science. (n.d.). Retrieved from [Link]
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The difference between FTIR and FTIR/ATR? - ResearchGate. (2020, May 27). Retrieved from [Link]
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Spectroscopy of Carboxylic Acid Derivatives - Oregon State University. (2020, February 7). Retrieved from [Link]
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Spectroscopy of Carboxylic Acids - Oregon State University. (2020, February 7). Retrieved from [Link]
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Synthesis, Characterization and Anticancer Activities of Zn, Ni, Co, and Cu Complexes of 4-Benzopyranone-2-carboxylic Acid - ResearchGate. (2026, January 29). Retrieved from [Link]
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Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry - PubMed. (2022, January 20). Retrieved from [Link]
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(PDF) Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines - ResearchGate. (2025, August 6). Retrieved from [Link]
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Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid - ResearchGate. (n.d.). Retrieved from [Link]
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Photochemistry of Photochromic Benzopyrans Studied by Time-Resolved Absorption Spectroscopy - PMC - NIH. (n.d.). Retrieved from [Link]
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Cryogenically induced signal enhancement of Raman spectra of porphyrin molecules - Analytical Methods (RSC Publishing). (2022, August 11). Retrieved from [Link]
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Enhanced Raman microspectroscopy for chemical and pharmaceutical analysis - the University of Groningen research portal. (n.d.). Retrieved from [Link]
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Comparative Stability Guide: Benzopyran-8-Carboxylic Acid vs. Benzofuran Scaffolds
This guide provides an in-depth technical comparison of Benzopyran-8-carboxylic acid (and its saturated chromane analogs) versus Benzofuran derivatives. It is designed for medicinal chemists and drug development professionals, focusing on stability profiles, metabolic liabilities, and experimental validation.
Executive Summary: The Stability-Liability Trade-off
In medicinal chemistry, the choice between a benzofuran and a benzopyran-8-carboxylic acid scaffold often represents a strategic trade-off between lipophilic potency and metabolic clearance .
-
Benzofuran Derivatives: Historically privileged scaffolds (e.g., Amiodarone) that offer high lipophilicity and potent receptor binding. However, they suffer from significant Phase I oxidative instability . The furan ring is a metabolic "soft spot," prone to CYP450-mediated bioactivation, leading to reactive intermediates and potential hepatotoxicity.
-
Benzopyran-8-Carboxylic Acid: Often utilized to optimize pharmacokinetics (PK). The carboxylic acid moiety imparts polarity, drastically reducing LogP and shielding the scaffold from extensive CYP oxidation. The primary stability concern shifts to Phase II conjugation (glucuronidation), specifically the formation of potentially reactive acyl-glucuronides.[1]
| Feature | Benzofuran Derivatives | Benzopyran-8-Carboxylic Acid |
| Primary Clearance | Phase I (CYP450 Oxidation) | Phase II (UGT Glucuronidation) |
| Metabolic Liability | Furan ring opening (Bioactivation) | Acyl-glucuronide formation |
| Chemical Stability | High (Aromatic) | High (Stable acid, resistant to hydrolysis) |
| Solubility | Low (Lipophilic) | Moderate-High (pH dependent) |
| Toxicity Risk | Direct hepatotoxicity (Reactive metabolites) | Idiosyncratic toxicity (Protein adducts) |
Chemical Stability Profile
Hydrolytic and Thermal Stability
Both scaffolds exhibit robust chemical stability under standard physiological conditions, but their degradation pathways differ under stress.
-
Benzofuran: The aromatic nature of the fused benzene-furan system provides exceptional thermal stability. It is resistant to hydrolysis across the pH 1–10 range. Degradation typically requires harsh oxidative conditions (e.g., ozonolysis) or photo-oxidation.
-
Benzopyran-8-Carboxylic Acid:
-
Ring Stability: The benzene ring bearing the carboxylic acid is chemically inert. If the pyran ring is saturated (chromane), it functions as a stable cyclic ether. If unsaturated (chromene), it remains stable but can be susceptible to addition reactions under forcing acidic conditions.
-
Decarboxylation: Unlike
-keto acids (e.g., coumarin-3-carboxylic acid), the 8-position carboxylic acid is thermally stable and does not undergo spontaneous decarboxylation at physiological temperatures.
-
Photostability
-
Benzofuran: Susceptible to UV-induced [2+2] cycloaddition or photo-oxidation, particularly in solution.
-
Benzopyran-8-COOH: Generally more photostable, though the carboxylic acid can undergo photo-decarboxylation under high-intensity UV irradiation in the presence of radical initiators.
Metabolic Stability & Mechanisms
This section details the causal mechanisms of clearance, essential for interpreting PK data.
Benzofuran: Oxidative Bioactivation (Phase I)
The furan double bond is electron-rich and accessible to CYP450 enzymes (specifically CYP2C9, CYP3A4).
-
Mechanism: Epoxidation of the furan ring (2,3-position) leads to an unstable epoxide.
-
Fate: The epoxide rapidly rearranges to a reactive unsaturated dicarbonyl (e.g., enedial), which can covalently bind to hepatic proteins or deplete glutathione (GSH).
Benzopyran-8-COOH: Conjugative Clearance (Phase II)
The carboxylic acid acts as a "metabolic handle," shifting clearance away from oxidation.
-
Mechanism: UGT enzymes (e.g., UGT2B7, UGT1A9) catalyze the transfer of glucuronic acid to the carboxylate.[2]
-
Fate: Formation of 1-
-O-acyl glucuronide .[3][4] While intended for excretion, acyl glucuronides are electrophilic. They can undergo intramolecular rearrangement or nucleophilic attack by plasma proteins (via transacylation), leading to immunogenic haptens.
Pathway Visualization
The following diagram illustrates the divergent metabolic fates of the two scaffolds.
Figure 1: Divergent metabolic instability pathways. Benzofurans face oxidative bioactivation, while Benzopyran-8-carboxylic acids face conjugative reactivity.
Experimental Protocols for Stability Assessment
To validate the stability profile of your specific derivative, use these self-validating protocols.
Protocol A: Microsomal Stability (Phase I Focus)
Target: Assessing Benzofuran Liability
-
Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1 µM in phosphate buffer (100 mM, pH 7.4).
-
Incubation:
-
Mix 1 µM compound with liver microsomes (human/rat, 0.5 mg protein/mL).
-
Pre-incubate at 37°C for 5 mins.
-
Start: Initiate reaction with NADPH (1 mM final).
-
Control: Run a parallel incubation without NADPH to rule out chemical instability.
-
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 mins. Quench immediately with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(concentration) vs. time.
-
Interpretation: High clearance with NADPH (but stable without) confirms Phase I oxidative liability typical of benzofurans.
Protocol B: Glucuronidation & Acyl Glucuronide Reactivity (Phase II Focus)
Target: Assessing Benzopyran-8-COOH Liability
-
Incubation System: Use cryopreserved hepatocytes (preferred over microsomes to capture full Phase II machinery) or UGT-enriched microsomes + UDPGA.
-
Procedure:
-
Incubate 10 µM compound with hepatocytes (1 million cells/mL) in Krebs-Henseleit buffer.
-
Timepoints: 0, 60, 120, 240 mins.
-
-
Acyl Glucuronide Half-Life (T1/2) Assay:
-
Synthesize or isolate the acyl glucuronide metabolite.
-
Incubate the metabolite in phosphate buffer (pH 7.4) at 37°C.
-
Monitor degradation (hydrolysis vs. rearrangement) by LC-MS.
-
-
Interpretation:
-
If the acyl glucuronide
, the risk of protein adduct formation is High . -
If
, the risk is Low (safe for progression).
-
Decision Matrix: Selecting the Right Scaffold
Use this logic flow to determine which scaffold suits your program's stage.
Figure 2: Strategic decision tree for scaffold selection based on stability and PK requirements.
References
-
Metabolic Activation of Carboxylic Acids. Expert Opinion on Drug Metabolism & Toxicology. Discusses the bioactivation of carboxylic acid drugs via acyl-glucuronides and acyl-CoA thioesters.[3][5]
-
Structure–Activity Relationship of Benzofuran Derivatives. Molecules. Detailed review of the SAR and cytotoxicity of benzofuran derivatives, highlighting the importance of C-2 substitution for stability.
-
Glucuronidation of Carboxylic Acid Containing Compounds. Drug Metabolism and Disposition. Investigation of UGT isoforms (UGT2B7, UGT1A9) responsible for metabolizing carboxylic acid scaffolds.[2]
-
Hydrothermal Stability of Aromatic Carboxylic Acids. ResearchGate. Data on the thermal and hydrolytic stability of aromatic acids, confirming resistance to decarboxylation.[6]
-
Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research. Overview of the pharmacological profile and structural versatility of the benzofuran ring.
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A Senior Application Scientist's Guide to LC-MS Analysis of Benzopyran Carboxylic Acid Metabolites
This guide provides an in-depth comparison of liquid chromatography-mass spectrometry (LC-MS) protocols for the analysis of benzopyran carboxylic acid metabolites. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple step-by-step instructions to explain the underlying scientific principles and rationale behind experimental choices. Our focus is on building robust, self-validating analytical methods grounded in established scientific literature.
Introduction: The Analytical Challenge of Benzopyran Carboxylic Acid Metabolites
Benzopyran is a core heterocyclic structure found in a wide array of natural products and synthetic compounds with significant biological activities, including anticoagulants like warfarin.[1][2] The metabolic fate of these compounds often involves the introduction or modification of a carboxylic acid moiety, which significantly alters their polarity and analytical behavior. Accurate quantification of these metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.
LC-MS has become the gold standard for this type of analysis due to its high sensitivity, selectivity, and applicability to a wide range of compound polarities. However, the acidic nature of these metabolites presents specific challenges in sample preparation, chromatographic separation, and mass spectrometric detection. This guide will compare and contrast various approaches to address these challenges effectively.
Strategic Sample Preparation: Isolating Analytes from Complex Matrices
The primary goal of sample preparation is to isolate the analytes of interest from the biological matrix (e.g., plasma, urine, tissue homogenates), remove interfering substances, and concentrate the analytes to a level suitable for LC-MS analysis.[3][4] For acidic compounds like benzopyran carboxylic acid metabolites, the two most common and effective techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[5] For acidic analytes, pH adjustment of the aqueous phase is a critical step to ensure efficient extraction.[6][7]
Principle of LLE for Acidic Analytes:
By adjusting the pH of the aqueous sample to be at least 2 pH units below the pKa of the carboxylic acid group, the analyte will be in its neutral, protonated form. This significantly increases its affinity for a non-polar organic solvent. Conversely, by increasing the pH to at least 2 pH units above the pKa, the analyte becomes deprotonated and ionic, favoring the aqueous phase. This principle can be used for selective extraction and back-extraction for cleanup.[6][7][8]
Workflow for LLE of Benzopyran Carboxylic Acid Metabolites:
Caption: Liquid-Liquid Extraction (LLE) workflow for acidic analytes.
Comparison of LLE Solvents for Acidic Drug Extraction:
| Solvent | Polarity | Pros | Cons | Typical Recovery for Acidic Drugs |
| Methyl tert-butyl ether (MTBE) | Low-Medium | Good recovery for many acidic drugs, forms clean phase separation.[9] | Can form emulsions. | High |
| Ethyl Acetate | Medium | Good solvating power for a range of polarities. | Can extract more interferences, partially miscible with water. | Variable, generally good |
| Dichloromethane (DCM) | Medium | Good solvating power. | Denser than water (bottom layer), potential for environmental and health concerns. | Good |
| Hexane | Low | Highly selective for non-polar compounds, less extraction of polar interferences. | Poor recovery for more polar metabolites. | Low to Medium |
Solid-Phase Extraction (SPE)
SPE is a chromatographic technique that uses a solid sorbent packed in a cartridge or well plate to retain analytes from a liquid sample.[3][10] By selecting the appropriate sorbent chemistry, highly selective extraction can be achieved. For benzopyran carboxylic acid metabolites, mixed-mode anion exchange SPE is often the most effective approach.
Principle of Mixed-Mode Anion Exchange SPE:
This technique utilizes a sorbent that has both a non-polar (e.g., C8 or C18) and an anion exchange functional group (e.g., quaternary amine). This dual retention mechanism allows for a more rigorous and selective cleanup protocol.
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 3,4-dihydro-1H-2-benzopyran-8-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 3,4-dihydro-1H-2-benzopyran-8-carboxylic acid. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and confidence in your laboratory operations.
Hazard Assessment: Understanding the Risks
These classifications are our foundational basis for establishing appropriate personal protective equipment (PPE) and handling protocols. The carboxylic acid functional group generally implies corrosive properties, further necessitating stringent safety measures.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to mitigate the identified risks of skin, eye, and respiratory irritation. The following table outlines the recommended PPE, with the rationale rooted in the compound's hazard profile.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against skin contact and irritation. Double-gloving adds a layer of security in case of a breach of the outer glove.[4] |
| Body Protection | A disposable, poly-coated laboratory coat with a solid front, long sleeves, and tight-fitting cuffs. | Prevents contamination of personal clothing and minimizes skin exposure. The poly-coating offers enhanced resistance to chemical permeation.[4] |
| Eye & Face Protection | Tightly fitting safety goggles with side shields. A face shield should be worn over goggles when there is a significant risk of splashes. | Protects the eyes from direct contact and splashes, which can cause serious irritation.[3][4][5] |
| Respiratory Protection | A NIOSH-approved respirator is required when handling the compound as a powder outside of a chemical fume hood. The specific type of respirator should be determined by a thorough workplace hazard assessment. | Minimizes the risk of inhaling airborne particles, which can lead to respiratory tract irritation. Engineering controls like fume hoods are the primary method for exposure reduction.[4][6] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 3,4-dihydro-1H-2-benzopyran-8-carboxylic acid.
Caption: PPE Selection Workflow for Handling 3,4-dihydro-1H-2-benzopyran-8-carboxylic acid.
Operational Plan: Safe Handling Protocols
Adherence to a standardized workflow is critical for ensuring safety and experimental integrity. All handling of 3,4-dihydro-1H-2-benzopyran-8-carboxylic acid should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
Preparation and Weighing
-
Designated Area: Designate a specific area within a chemical fume hood for handling the compound.
-
Don PPE: Before handling, don the appropriate PPE as outlined in the table above.
-
Weighing: If weighing the solid compound, do so within the fume hood to minimize the risk of inhalation. Use anti-static and spark-proof equipment where possible.[7]
-
Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing.
Experimental Procedures
-
Constant Vigilance: Always handle the chemical with care, avoiding direct contact with skin, eyes, and clothing.[7]
-
Heating: If heating is required, use a hot plate rather than a Bunsen burner, as many organic compounds are flammable.[8]
-
Cleanliness: Keep the work area clean and uncluttered. Immediately clean up any spills according to the spill management protocol.
Spill Management
In the event of a spill, the area should be evacuated and ventilated.
-
Small Spills: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. The contaminated absorbent material should then be collected and placed into a suitable, sealed container for disposal as hazardous waste.[3]
-
Large Spills: For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Plan: Environmental Responsibility
Proper disposal of 3,4-dihydro-1H-2-benzopyran-8-carboxylic acid and its waste is paramount to ensure laboratory safety and environmental protection.[3]
Waste Collection
-
Designated Containers: Do not attempt to neutralize large volumes or concentrated forms of the acid. Instead, collect the waste in a designated, properly labeled, and sealed hazardous waste container.[3]
-
Labeling: The container must be clearly labeled with the full chemical name, "3,4-dihydro-1H-2-benzopyran-8-carboxylic acid," and any known hazard pictograms.[3]
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it can be collected by your institution's hazardous waste management service.[3]
Small Quantity Disposal (Dilute Solutions)
For very small quantities (e.g., less than 100 mL of a dilute solution <5%), neutralization may be an option, but always consult with your institution's EHS department first.[3]
-
Dilution: Further dilute the acidic solution by slowly adding it to a large volume of cold water (at least a 1:10 ratio of acid solution to water).
-
Neutralization: Slowly add a weak base (e.g., sodium bicarbonate) to the diluted solution while stirring. Monitor the pH of the solution using pH paper or a pH meter.
-
Final pH Adjustment: Continue adding the base until the pH of the solution is between 6.0 and 8.0.
-
Drain Disposal: Once neutralized, the solution can be poured down the sanitary sewer drain with a copious amount of running water (at least a 100-fold excess of water).[3]
References
-
3,4-Dihydro-2H-1-benzopyran-8-carboxylic acid | C10H10O3 | CID 12701138. PubChem. [Link]
-
3,4-dihydro-1H-2-benzopyran-1-carboxylic acid | C10H10O3 | CID 3157295. PubChem. [Link]
-
Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz. [Link]
-
Ester Synthesis Lab (Student Handout). [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
Sources
- 1. 3,4-Dihydro-2H-1-benzopyran-8-carboxylic acid | C10H10O3 | CID 12701138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-dihydro-1H-2-benzopyran-1-carboxylic acid | C10H10O3 | CID 3157295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. uakron.edu [uakron.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
